1H and 13C NMR spectroscopy data for Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate
1H and 13C NMR spectroscopy data for Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra for Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate, a heterocyclic compound with a scaffold of interest in medicinal chemistry and materials science. By integrating fundamental NMR principles with data from analogous structures, we present a detailed prediction and interpretation of its spectral features. This document is intended for researchers, scientists, and drug development professionals, providing not only spectral assignments but also the underlying rationale and a robust experimental framework for empirical validation.
Introduction: The Structural Significance of a Substituted Benzothiophene
The benzothiophene core is a prominent heterocyclic motif found in numerous biologically active compounds and functional materials. The specific substitution pattern of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate, featuring an amino, a methoxy, and an ethyl carboxylate group, creates a unique electronic and steric environment. Unambiguous structural confirmation is the bedrock of any chemical research, and NMR spectroscopy stands as the definitive method for this purpose. This guide deconstructs the expected ¹H and ¹³C NMR data for this molecule, explaining how each substituent influences the spectral landscape and how multi-dimensional NMR techniques can be leveraged for complete and confident characterization.
Molecular Structure and Atom Numbering
To facilitate a clear and systematic discussion of the NMR data, a standardized numbering system for the proton and carbon atoms is essential. The structure below highlights the unique atomic environments that will give rise to distinct signals in the NMR spectra.
Caption: Structure of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amine protons, and the protons of the methoxy and ethyl ester groups. The chemical shifts (δ) are influenced by the electronic environment, where electron-donating groups (EDGs) like -NH₂ and -OCH₃ cause upfield shifts (shielding) for ortho and para protons.[1][2]
Aromatic Region (δ 6.5 - 7.5 ppm)
The benzene portion of the molecule contains three adjacent protons (H-5, H-6, and H-7), which will form a complex, coupled system.
-
H-5: This proton is ortho to the electron-donating methoxy group, which should shield it significantly, shifting it upfield. It is coupled to H-6, and will likely appear as a doublet.
-
H-7: This proton is meta to the methoxy group and ortho to the sulfur-containing ring, leading to a more complex electronic effect. It is coupled to H-6 and will appear as a doublet.
-
H-6: This proton is coupled to both H-5 and H-7. Due to coupling with two non-equivalent neighboring protons, it is expected to appear as a triplet (or more accurately, a doublet of doublets).
The typical coupling constants for ortho-protons on a benzene ring are in the range of 6-10 Hz.[3]
Substituent Region
-
Amine (-NH₂): The protons of the primary amine group typically appear as a broad singlet.[4] Its chemical shift can vary depending on solvent, concentration, and temperature, but for aromatic amines, it often falls in the 3-5 ppm range.[5]
-
Methoxy (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm for an aromatic methoxy group.[6]
-
Ethyl Ester (-OCH₂CH₃): This group will give rise to two distinct signals:
-
A quartet for the methylene (-OCH₂) protons, resulting from coupling to the three methyl protons. This signal is expected around δ 4.1-4.3 ppm.
-
A triplet for the methyl (-CH₃) protons, due to coupling with the two methylene protons. This signal will be further upfield, around δ 1.2-1.4 ppm. The coupling constant for both the quartet and triplet will be identical, typically around 7 Hz.[3]
-
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (H-5) | ~6.7 - 6.9 | Doublet (d) | 1H | Jortho = ~8.0 |
| Ar-H (H-7) | ~7.0 - 7.2 | Doublet (d) | 1H | Jortho = ~8.0 |
| Ar-H (H-6) | ~7.2 - 7.4 | Triplet (t) or dd | 1H | Jortho = ~8.0 |
| -NH₂ | ~4.0 - 5.5 | Broad Singlet (br s) | 2H | N/A |
| -OCH₃ | ~3.9 | Singlet (s) | 3H | N/A |
| -OCH₂CH₃ | ~4.2 | Quartet (q) | 2H | J = ~7.1 |
| -OCH₂CH₃ | ~1.3 | Triplet (t) | 3H | J = ~7.1 |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The chemical shifts are highly dependent on the local electronic environment and hybridization.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of 165-175 ppm.[7]
-
Aromatic and Thiophene Carbons: The nine carbons of the benzothiophene ring system will appear in the aromatic region (δ 100-160 ppm).
-
Carbons directly attached to heteroatoms (O, N, S) will have their chemical shifts significantly influenced. C-4 (attached to -OCH₃) and C-7a (adjacent to S) are expected to be downfield.
-
The methoxy-substituted carbon (C-4) is predicted to be around 155-160 ppm.
-
The amine-substituted carbon (C-3) will also be downfield.
-
The remaining protonated carbons (C-5, C-6, C-7) and quaternary carbons will populate the 110-140 ppm range.
-
-
Substituent Carbons:
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
| -C=O (Ester) | ~166.0 |
| C4 (-OCH₃) | ~158.0 |
| C3 (-NH₂) | ~150.0 |
| C7a | ~140.0 |
| C3a | ~130.0 |
| C5, C6, C7 | ~110 - 125 |
| C2 (-COOEt) | ~105.0 |
| -OCH₂CH₃ | ~60.5 |
| -OCH₃ | ~55.8 |
| -OCH₂CH₃ | ~14.5 |
Experimental Design and Validation
To move from prediction to empirical fact, a structured experimental approach is required. This protocol outlines the steps for acquiring high-quality NMR data and using advanced techniques for unambiguous signal assignment.
Recommended Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good starting point. If solubility is an issue, or to observe N-H proton coupling, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[10] The choice of solvent can affect chemical shifts, so it must be reported.[11][12]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher to ensure good signal dispersion.
-
Key Parameters: Use a 30-45° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of at least 3 seconds. The number of scans should be 16 or more to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key Parameters: Use a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and acquire a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.
-
-
2D NMR for Structural Confirmation:
-
To definitively assign all signals and confirm the connectivity, a suite of 2D NMR experiments is essential. This represents a self-validating system for structural elucidation.[13]
-
Advanced 2D NMR Workflow
The following workflow illustrates how different 2D NMR experiments are used in concert to build a complete and validated structural assignment.
Caption: Workflow for unambiguous spectral assignment using 2D NMR techniques.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It would show a cross-peak between H-5 and H-6, and between H-6 and H-7, confirming their adjacency. It would also show a cross-peak between the -OCH₂- and -CH₃ protons of the ethyl group.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[10] For example, the proton signal at ~3.9 ppm would show a correlation to the carbon signal at ~55.8 ppm, definitively assigning them as the -OCH₃ group.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds.[10] For instance, the protons of the methoxy group (-OCH₃) should show a correlation to the C-4 carbon, and the methylene protons (-OCH₂) of the ethyl group should show a correlation to the ester carbonyl carbon (C=O), confirming the connectivity of the substituents.
Conclusion
The structural elucidation of Ethyl 3-amino-4-methoxy-1-benzothiophene-2-carboxylate is readily achievable through a systematic application of NMR spectroscopy. This guide provides a robust, theoretically-grounded prediction of its ¹H and ¹³C NMR spectra, detailing the expected chemical shifts, multiplicities, and coupling constants. The influence of the electron-donating amino and methoxy substituents is critical to understanding the chemical shifts in the aromatic region. While 1D NMR provides a strong foundational overview, the use of 2D techniques such as COSY, HSQC, and HMBC is paramount for achieving an authoritative and irrefutable assignment of all atomic positions, ensuring the scientific integrity required for advanced research and development applications.
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